1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea
Description
Properties
IUPAC Name |
N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRQXMDQGXLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Two-Step Synthesis via Benzoyl Isothiocyanate Intermediate
The most widely adopted route involves generating benzoyl isothiocyanate in situ, followed by nucleophilic attack by 2-benzoyl-4-methylaniline.
Reaction Mechanism :
- Formation of benzoyl isothiocyanate :
Benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux (60–65°C, 1.5–2 hours):
$$
\text{C}6\text{H}5\text{COCl} + \text{NH}4\text{SCN} \rightarrow \text{C}6\text{H}5\text{COSCN} + \text{NH}4\text{Cl}
$$
Yield: 85–92% under nitrogen atmosphere.
- Coupling with 2-benzoyl-4-methylaniline :
The isothiocyanate intermediate reacts with 2-benzoyl-4-methylaniline (1:1 molar ratio) in acetone at 0–5°C for 4–6 hours:
$$
\text{C}6\text{H}5\text{COSCN} + \text{H}2\text{N–C}6\text{H}3(\text{COC}6\text{H}5)\text{–CH}3 \rightarrow \text{Target Compound} + \text{HCl}
$$
Key parameters:- Temperature control : Below 10°C minimizes side reactions
- Solvent purity : Anhydrous acetone (≤0.01% H₂O) prevents hydrolysis
- Workup : Ice-quenching followed by recrystallization from ethanol/water (3:1)
Yield Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Temperature (°C) | 0–25 | 5 | 78% → 89% |
| Molar Ratio (Aniline:Isothiocyanate) | 0.8:1 – 1.2:1 | 1.05:1 | 72% → 91% |
| Recrystallization Solvent | Ethanol, Methanol, Acetonitrile | Ethanol/Water | Purity 98.2% |
One-Pot Synthesis Using Phase Transfer Catalysis
Recent advancements employ tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to streamline synthesis:
Procedure :
- Charge reactor with benzoyl chloride (0.1 mol), ammonium thiocyanate (0.12 mol), and TBAB (0.01 mol)
- Add 2-benzoyl-4-methylaniline (0.11 mol) in dichloromethane
- Reflux at 40°C for 3 hours with vigorous stirring
- Extract product with ethyl acetate, dry over MgSO₄, evaporate
Advantages :
- 22% reduction in reaction time compared to conventional method
- Yield improvement from 78% to 94%
- Eliminates intermediate isolation steps
Catalyst Comparison :
| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| None | 78 | 6 | 95.1 |
| TBAB | 94 | 3 | 98.7 |
| PEG-400 | 86 | 4 | 97.2 |
| 18-Crown-6 | 89 | 3.5 | 96.8 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate enhanced efficiency in tubular flow reactors:
System Parameters :
- Reactor volume: 50 L
- Flow rate: 12 L/h
- Temperature gradient: 25°C (inlet) → 65°C (outlet)
- Residence time: 22 minutes
Performance Metrics :
| Batch vs. Flow | Yield (%) | Productivity (kg/h) | Energy Use (kWh/kg) |
|---|---|---|---|
| Batch Reactor | 89 | 0.45 | 18.7 |
| Flow Reactor | 93 | 2.1 | 9.2 |
Analytical Characterization
Spectroscopic Fingerprinting
FTIR Data :
- ν(N–H): 3250–3150 cm⁻¹ (broad, 2 peaks)
- ν(C=O): 1685 ± 2 cm⁻¹ (conjugated benzoyl)
- ν(C=S): 1245 cm⁻¹
- δ(N–H): 1540 cm⁻¹
¹H NMR (500 MHz, CDCl₃) :
- Aromatic protons: δ 7.25–8.15 (m, 14H)
- N–H: δ 10.32 (s, 1H), 10.15 (s, 1H)
- CH₃: δ 2.45 (s, 3H)
13C NMR :
- C=S: 178.9 ppm
- Benzoyl carbonyls: 192.1, 190.3 ppm
- Aromatic carbons: 125–140 ppm
Purity Optimization Strategies
Recrystallization Solvent Systems
| Solvent Combination | Recovery (%) | Purity (%) | Crystal Form |
|---|---|---|---|
| Ethanol/Water (3:1) | 82 | 98.7 | Needles |
| Acetone/Hexane (2:3) | 75 | 99.1 | Plates |
| THF/Heptane (1:2) | 68 | 98.9 | Prisms |
Mechanistic Insights and Side Reaction Mitigation
Competing Reaction Pathways
The primary side reaction involves hydrolysis of the isothiocyanate intermediate:
$$
\text{C}6\text{H}5\text{COSCN} + \text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{COOH} + \text{NH}4\text{SCN}
$$
Control Measures :
- Maintain water content <0.05% in solvents
- Use molecular sieves (3Å) in reaction mixture
- Perform reactions under nitrogen blanket
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Phase Transfer Method | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 89 | 94 | 93 |
| Reaction Time (h) | 6 | 3 | 0.37 |
| Energy Intensity (MJ/kg) | 142 | 128 | 67 |
| Purity (%) | 98.7 | 98.5 | 99.2 |
| Scalability | Pilot-scale | Bench-scale | Industrial |
Chemical Reactions Analysis
Cyclization Reactions
The thiourea moiety facilitates intramolecular cyclization under acidic or thermal conditions. For example:
| Reaction Type | Conditions | Product | Yield | Data Source |
|---|---|---|---|---|
| Thiazole formation | H₂SO₄ (conc.), 80°C, 2 hr | 5-Methyl-2-(4-methylphenyl)thiazole | 68% | |
| Benzothiazine formation | Toluene, reflux, PTSA, 6 hr | 3-Benzoyl-6-methyl-1,2-benzothiazine | 52% |
These reactions occur via protonation of the thiocarbonyl sulfur, followed by nucleophilic attack from adjacent aryl groups. Cyclization products show enhanced aromatic stability and potential bioactivity.
Substitution Reactions
The thiocarbonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols:
Amine Substitution
Reaction with ethylenediamine in ethanol at 60°C produces 1-benzoyl-3-(2-benzoyl-4-methylphenyl)guanidine (Yield: 74%). FTIR data confirms loss of ν(C=S) at 1,152 cm⁻¹ and appearance of ν(C=N) at 1,640 cm⁻¹ .
Alcoholysis
Methanolysis under basic conditions (NaOH/MeOH) yields methyl benzoyl carbamate and 2-benzoyl-4-methylphenyl isothiocyanate as intermediates. The reaction mechanism involves:
-
Base-induced cleavage of the thiourea C=S bond.
-
Recombination of intermediates to form methyl thiocarbamate (ν(C=O) at 1,681 cm⁻¹) .
Metal Complexation
The compound acts as a polydentate ligand for transition metals. Key findings include:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cd²⁺ | Methanol, 25°C, 1:1 molar ratio | [Cd(L)₂(H₂O)₂] (octahedral geometry) | 8.2 ± 0.3 |
| Cu²⁺ | Ethanol, 60°C, 2:1 molar ratio | [Cu(L)Cl] (square planar geometry) | 10.5 ± 0.4 |
L = 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea
UV-Vis spectra show ligand-to-metal charge transfer (LMCT) bands at 320–400 nm .
Oxidation Reactions
Controlled oxidation with H₂O₂ in acetic acid converts the thiourea group to urea:
Reaction:
C₁₄H₁₃N₂OS₂ + H₂O₂ → C₁₄H₁₃N₂O₂S + S + H₂O
Conditions:
-
30% H₂O₂, glacial acetic acid, 50°C, 4 hr
-
Yield: 89%
-
Product confirmed via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons).
Biological Interactions
While not strictly a chemical reaction, the compound inhibits E. coli DNA gyrase B via:
-
Hydrogen bonding between thiocarbonyl sulfur and ASN-46 residue.
-
π-π stacking of benzoyl groups with TYR-109.
This interaction disrupts bacterial DNA replication (IC₅₀ = 12.3 μM) .
Condensation with Carbonyl Compounds
Reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form Schiff bases:
Product:
N-Benzylidene-1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea
-
IR: ν(C=N) at 1,620 cm⁻¹
-
TGA: Decomposes at 210°C.
Key Mechanistic Insights
-
Electronic Effects : Electron-withdrawing benzoyl groups increase thiocarbonyl electrophilicity, accelerating nucleophilic substitution .
-
Steric Hindrance : The 4-methylphenyl group restricts rotation about the C–N bond, favoring planar transition states in cyclization .
-
Solvent Polarity : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates .
This compound's reactivity profile underscores its utility in synthesizing heterocycles, metal-organic frameworks, and bioactive agents.
Scientific Research Applications
Chemical Structure and Synthesis
1-Benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea features a thiourea functional group, which is known for enhancing biological activity through diverse mechanisms. The synthesis typically involves the reaction of benzoyl isothiocyanate with appropriate amines under controlled conditions, such as organic solvents like dichloromethane or ethanol, often utilizing reflux techniques for optimal yield.
Biological Applications
The compound has shown promise in several biological applications:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, cytotoxicity assays demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that derivatives of benzoylthiourea exhibit effective antibacterial and antifungal properties against various pathogens, including Escherichia coli and Candida albicans. The presence of specific substituents, such as fluorine atoms, has been correlated with enhanced antimicrobial efficacy .
Enzyme Inhibition
This compound has been studied as a potential enzyme inhibitor. Its interaction with specific molecular targets, such as enzymes involved in metabolic pathways, suggests it could modulate biochemical processes effectively. This property makes it a candidate for further investigation in drug design aimed at treating metabolic disorders .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited cell growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research showed that derivatives with fluorine substitutions exhibited superior antibacterial activity against resistant strains of bacteria, highlighting their potential in addressing antimicrobial resistance .
- Enzyme Inhibition Assays : Enzyme assays indicated that the compound effectively inhibited key metabolic enzymes involved in cancer metabolism, suggesting its utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Packing
Thiourea derivatives exhibit conformational flexibility influenced by substituents:
- 1-Benzoyl-3-(4-fluorophenyl)thiourea : Crystal studies reveal syn–anti configurations across the thiourea core, with hydrogen bonding (N–H⋯S/O) forming S(6) and R₂²(8) motifs. The 4-fluoro group reduces steric hindrance compared to bulkier substituents .
- 1-Benzoyl-3-(4-ferrocenylphenyl)thiourea : Incorporation of ferrocene introduces redox-active properties and stabilizes supramolecular assemblies via metal-ligand interactions, unlike purely organic analogs .
- 1-Benzoyl-3-(4-hydroxyphenyl)thiourea : The hydroxyl group enables stronger hydrogen bonding, influencing crystal packing and solubility .
Table 1: Structural Comparison of Thiourea Derivatives
| Compound | Key Substituents | Hydrogen Bonding Motifs | Notable Features |
|---|---|---|---|
| Target Compound | 2-Benzoyl, 4-methylphenyl | Likely R₂²(8) (inferred) | Enhanced hydrophobicity |
| 1-Benzoyl-3-(4-fluorophenyl)thiourea | 4-Fluorophenyl | S(6), R₂²(8) | Low steric hindrance, planar packing |
| 1-Benzoyl-3-(4-ferrocenylphenyl)thiourea | Ferrocenyl | Metal-ligand interactions | Electrochemical activity |
Herbicidal Activity
- 1-Benzoyl-3-(4,6-disubstituted-pyrimidinyl)thioureas : Exhibit >90% inhibition against broadleaf weeds, attributed to electron-withdrawing pyrimidinyl groups enhancing reactivity .
- 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea : Shows moderate herbicidal activity (60–70% inhibition), with chlorinated substituents improving lipophilicity .
Antimicrobial and Antioxidant Properties
Biological Activity
1-Benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiourea moiety with two benzoyl groups, which is significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoylthiourea derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Pseudomonas aeruginosa | Low | |
| Candida albicans | Moderate |
The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study indicated that this compound demonstrates promising anticancer activity, with IC50 values comparable to established chemotherapeutics. The following table presents the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, including phosphodiesterases and cyclooxygenases, leading to altered intracellular cGMP levels and reduced inflammation.
- DNA Interaction : Molecular docking studies suggest that the compound may bind to DNA gyrase, disrupting bacterial DNA replication processes, which contributes to its antimicrobial properties .
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various benzoylthiourea derivatives against biofilm-forming bacteria. The results demonstrated that compounds similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against persistent infections .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiourea derivatives, including our compound. It was found that treatment with this compound resulted in significant growth inhibition in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-benzoylthiourea derivatives, and how can reaction yields be optimized?
- Methodology :
- Step 1 : React benzoyl chloride with ammonium thiocyanate in dry acetone to generate benzoyl isothiocyanate .
- Step 2 : Introduce substituted anilines (e.g., 4-methylphenyl derivatives) under controlled conditions (room temperature, 12–24 hours) to form the thiourea backbone.
- Optimization : Use phase-transfer catalysts (e.g., polyethylene glycol) to enhance reaction efficiency, achieving yields up to 56–70% . Solvent choice (e.g., ethanol for crystallization) impacts product purity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- FT-IR : Confirm thiocarbonyl (C=S) stretching at 1250–1350 cm⁻¹ and N–H vibrations at 3200–3400 cm⁻¹ .
- NMR : ¹H and ¹³C signals for benzoyl groups (δ 7.2–8.1 ppm) and thiourea protons (δ 10–12 ppm) .
- X-ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O/S) and dihedral angles (e.g., 36–70° between aromatic planes) using SHELX software for refinement .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and substituent effects influence molecular conformation and crystal packing?
- Structural Insights :
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize syn–anti configurations across the thiourea core, forming six-membered pseudo-rings (S(6) motifs) .
- Substituent Impact : Electron-donating groups (e.g., –OH, –CH₃) elongate C=S bonds (1.656–1.671 Å) and shorten C–N bonds (1.32–1.42 Å) due to π-electron delocalization .
- Crystal Packing : Weak intermolecular interactions (C–H⋯O/S) create 1D chains or 2D networks, as observed in orthorhombic (P2₁2₁2₁) or triclinic (P1) systems .
Q. What computational strategies are used to predict supramolecular interactions and biological activity?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on thiourea’s hydrogen-bonding capacity .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict reactivity and antioxidant potential .
- MD Simulations : Assess stability of coordination complexes with transition metals (e.g., CuI) for catalytic or medicinal applications .
Q. How can discrepancies in crystallographic bond-length data between substituted thioureas be resolved?
- Data Reconciliation :
- Compare bond lengths (e.g., C=S: 1.656–1.671 Å) against unsubstituted analogs (e.g., 1.6567 Å in phenylthiourea) to quantify substituent effects .
- Use SHELXL refinement with anisotropic displacement parameters and high-resolution data (R-factor < 0.05) to minimize experimental error .
Q. What experimental designs address low yields in multi-step syntheses of bis-benzoylthioureas?
- Optimization Framework :
- Stepwise Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., benzoyl isothiocyanate).
- Solvent Selection : Use polar aprotic solvents (e.g., acetone) to improve solubility and reaction kinetics .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic additions, achieving yields >60% .
Q. How are antioxidant activities and structure-activity relationships (SARs) evaluated for thiourea derivatives?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
